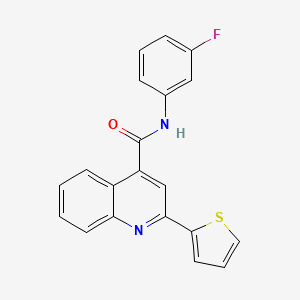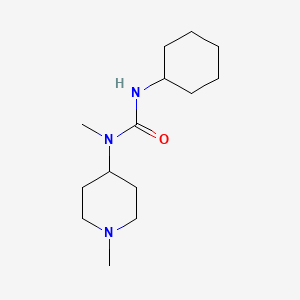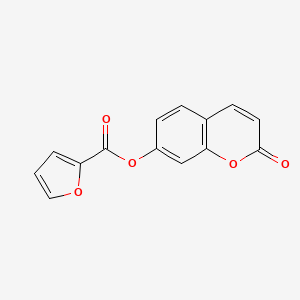
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as IBTBA, is a novel compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects. In
科学研究应用
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of various inflammatory diseases.
作用机制
The mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in the development of cancer. Additionally, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of unique biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth. Furthermore, 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to increase the expression of antioxidant enzymes and to reduce oxidative stress, suggesting potential applications in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for its target enzymes and signaling pathways. However, there are also limitations to the use of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, and there may be potential off-target effects that need to be considered.
未来方向
There are a number of potential future directions for research on 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide. One area of focus could be on the development of more potent and selective analogs of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide for use as anticancer and anti-inflammatory drugs. Additionally, more research is needed to fully understand the mechanism of action of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide and its potential off-target effects. Finally, there may be potential applications for 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide in the treatment of other diseases, such as neurodegenerative disorders, that are associated with oxidative stress and inflammation.
合成方法
The synthesis of 4-(isobutyrylamino)-N-1,3-thiazol-2-ylbenzamide involves a multi-step process, including the reaction of 2-aminobenzothiazole with isobutyryl chloride, followed by the reaction with thiosemicarbazide, and finally the reaction with acetic anhydride. The resulting compound is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
4-(2-methylpropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9(2)12(18)16-11-5-3-10(4-6-11)13(19)17-14-15-7-8-20-14/h3-9H,1-2H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDXKAAWAFSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)

![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)


![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)


![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)